

Technical Guide: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

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Compound of Interest

Compound Name: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Cat. No.: B139015

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InChI Key: GPKRKAFTZYODFF-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and synthesis of **6-Cyclohexyl-4-methyl-2H-pyran-2-one**. This compound is of significant interest to researchers and professionals in drug development as it is a known impurity of the antifungal agent Ciclopirox Olamine.

Chemical and Physical Data

While comprehensive, experimentally verified spectral data for **6-Cyclohexyl-4-methyl-2H-pyran-2-one** is not publicly available, reference standards are commercially available. These standards are typically accompanied by a Certificate of Analysis which includes detailed experimental data. The following tables summarize the available chemical identifiers and physical properties.

Table 1: Chemical Identifiers for **6-Cyclohexyl-4-methyl-2H-pyran-2-one**

Identifier	Value
IUPAC Name	6-cyclohexyl-4-methyl-pyran-2-one
InChI Key	GPKRKAFTZYODFF-UHFFFAOYSA-N
InChI	InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Canonical SMILES	CC1=CC(=O)OC(=C1)C2CCCCC2
CAS Number	14818-35-0
Molecular Formula	C12H16O2
Molecular Weight	192.25 g/mol
Synonyms	Ciclopirox Impurity B, Ciclopirox Related Compound B

Table 2: Predicted and Available Physical Properties

Property	Value	Source
Appearance	Off-White Solid	Commercial Suppliers
Purity (by HPLC)	>95%	Commercial Suppliers
Solubility	Soluble in Methanol, DMSO	Commercial Suppliers
Storage Temperature	2-8°C	Commercial Suppliers

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** are not readily available in published literature. However, based on general methods for the synthesis of 2H-pyran-2-ones and the analysis of Ciclopirox impurities, representative protocols can be outlined.

Representative Synthesis Protocol

This protocol is a plausible method for the synthesis of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** based on established chemical reactions for similar compounds. Note: This is a theoretical protocol and would require optimization and experimental verification.

- Reaction Setup: A solution of ethyl cyclohexanecarboxylate (1 equivalent) and 3-buten-2-one (1.2 equivalents) in an appropriate solvent such as toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Base-catalyzed Condensation: A strong base, such as sodium ethoxide (1.5 equivalents), is cautiously added to the reaction mixture.
- Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Acidification and Cyclization: Upon completion of the initial condensation, the reaction mixture is cooled to room temperature and then acidified with a dilute acid (e.g., 1 M HCl) to facilitate the cyclization and formation of the pyran-2-one ring.
- Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **6-Cyclohexyl-4-methyl-2H-pyran-2-one** is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

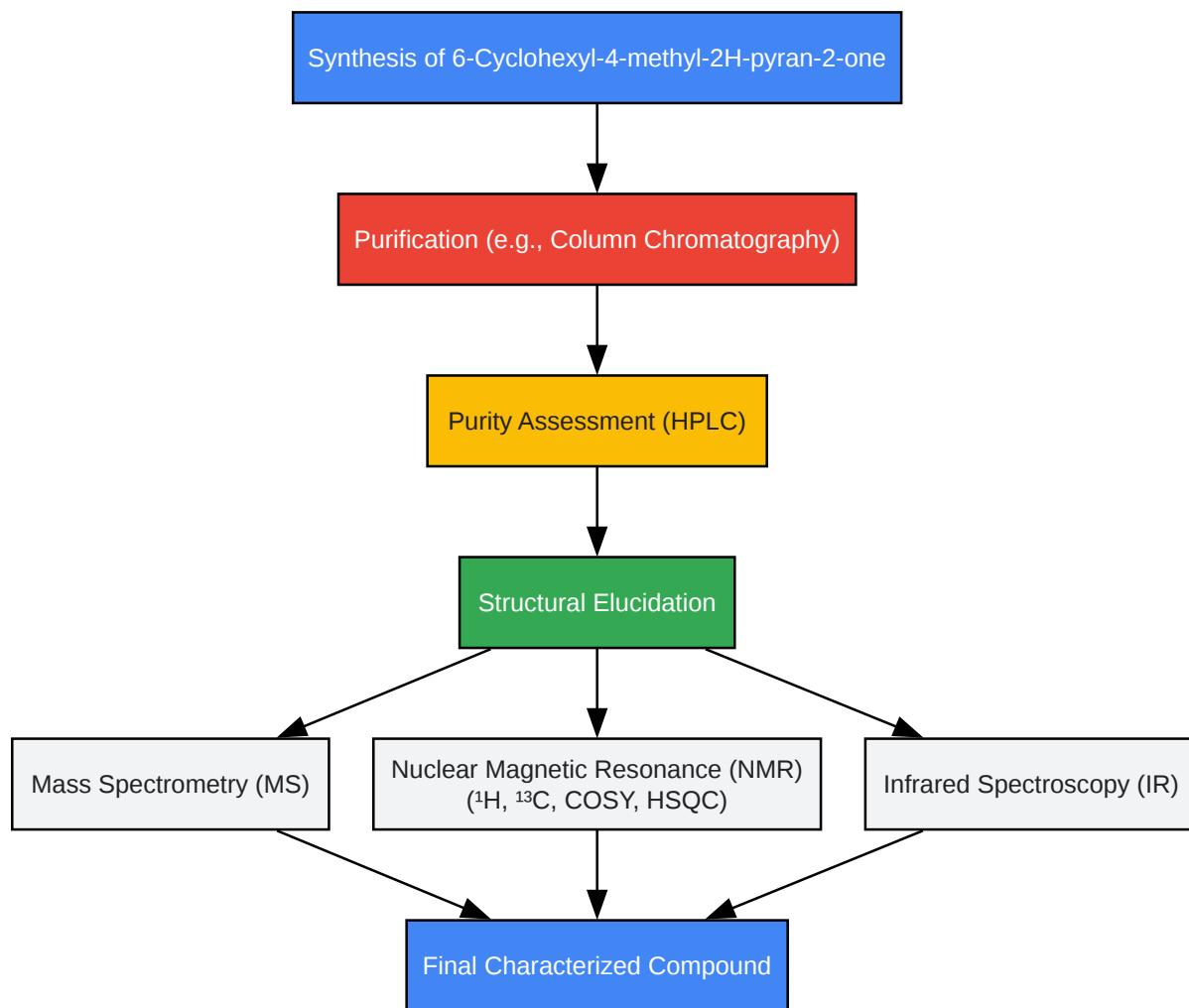
The following HPLC method is adapted from the analysis of Ciclopirox and its impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength suitable for the chromophore, likely around 220 nm or 305 nm.
- Injection Volume: 10-20 μ L.
- Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a suitable solvent.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of **6-Cyclohexyl-4-methyl-2H-pyran-2-one**, from initial synthesis to final structural confirmation.



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Characterization workflow for **6-Cyclohexyl-4-methyl-2H-pyran-2-one**.

This guide serves as a foundational resource for researchers and professionals engaged in the study and management of **6-Cyclohexyl-4-methyl-2H-pyran-2-one**. Further experimental investigation is encouraged to expand upon the data presented herein.

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